N,N-Dioctylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dioctylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSTXBRQVXIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184142 | |
| Record name | N,N-Dioctylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-75-8 | |
| Record name | N,N-Dioctylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dioctylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dioctylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N,n Dioctylaniline
Classical and Modern Synthetic Approaches to N,N-Dioctylaniline
The synthesis of this compound is predominantly achieved through the N-alkylation of aniline (B41778). This can be accomplished via classical methods or more modern, catalyzed approaches.
Aniline Alkylation Routes with 1-Bromooctane (B94149)
The most direct and classical method for the synthesis of this compound is the exhaustive N-alkylation of aniline with an octyl halide, typically 1-bromooctane. This nucleophilic substitution reaction involves the displacement of the bromide ion by the nitrogen atom of aniline. To achieve the desired dialkylated product, a molar excess of the alkylating agent and the presence of a base are typically required to neutralize the hydrobromic acid formed during the reaction and to drive the reaction towards the tertiary amine. Careful control of reaction conditions is necessary to maximize the yield of the desired N,N-dioctyl product and minimize the formation of the mono-alkylated intermediate, N-octylaniline.
A typical laboratory-scale synthesis might involve refluxing aniline with at least two equivalents of 1-bromooctane in the presence of a suitable base such as sodium carbonate or potassium carbonate. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
| Reactants | Reagents/Catalysts | Reaction Conditions | Product | Typical Yield |
| Aniline, 1-Bromooctane (excess) | Base (e.g., K₂CO₃, Na₂CO₃) | Reflux in a suitable solvent (e.g., DMF, acetonitrile) | This compound | Moderate to High |
Alternative N-Alkylation Strategies
While direct alkylation with alkyl halides is a common approach, alternative strategies for N-alkylation of anilines have been developed to offer milder reaction conditions, improved selectivity, and the use of more environmentally benign alkylating agents.
One such alternative is reductive amination . This method involves the reaction of aniline with an aldehyde, in this case, octanal. The initial reaction forms an enamine or imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction can be performed as a one-pot procedure and often provides good yields of the N-alkylated product. For the synthesis of this compound, this process would need to be carried out in a stepwise manner or under conditions that favor dialkylation. organic-chemistry.orgresearchgate.netrsc.org
Another modern and powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates. While typically used to form an aryl-nitrogen bond, modifications of this methodology can be applied for N-alkylation. For the synthesis of this compound, this would involve the coupling of aniline with an octyl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its high functional group tolerance and broad substrate scope. wikipedia.orglibretexts.org
| Method | Reactants | Key Reagents/Catalysts | General Principle |
| Reductive Amination | Aniline, Octanal | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Formation of an imine intermediate followed by in situ reduction. |
| Buchwald-Hartwig Amination | Aniline, 1-Bromooctane | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos) | Palladium-catalyzed cross-coupling of an amine and an alkyl halide. |
Derivatization of this compound and Analogous Structures
The this compound moiety, with its electron-donating dialkylamino group, is a valuable building block for the synthesis of more complex functional molecules, particularly those with interesting optical and electronic properties.
Synthesis of Azo Derivatives Incorporating this compound Moieties
Azo compounds, characterized by the -N=N- functional group, are well-known for their vibrant colors and are extensively used as dyes and pigments. The incorporation of the this compound group into an azo structure can enhance properties such as solubility in organic solvents and can modulate the electronic characteristics of the resulting molecule.
The synthesis of azo derivatives from this compound typically follows the classical two-step diazotization-coupling reaction pathway. beilstein-journals.orgorganic-chemistry.org In the first step, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
In the second step, the resulting diazonium salt, which is a weak electrophile, is reacted with an electron-rich coupling partner. libretexts.org this compound, being highly activated by the electron-donating dioctylamino group, serves as an excellent coupling component. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the para-position of the this compound ring, leading to the formation of a stable azo compound. organic-chemistry.orgwikipedia.org The pH of the reaction medium is a critical parameter in the coupling step and is typically maintained in the mildly acidic to neutral range for coupling with aromatic amines. organic-chemistry.org
To create a polymerizable azo monomer, the primary aromatic amine used in the diazotization step can be functionalized with a polymerizable group, such as a vinyl or styrenic moiety. For example, diazotization of 4-aminostyrene and subsequent coupling with this compound would yield a styrenic monomer containing the this compound-azo chromophore.
| Step | Reactants | Reagents | Key Intermediate/Product | Typical Conditions |
| Diazotization | Primary Aromatic Amine (e.g., 4-aminostyrene) | Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | Diazonium Salt | 0-5 °C |
| Azo Coupling | Diazonium Salt, this compound | - | Azo-linked Monomer | Mildly acidic to neutral pH |
Once the azo-linked this compound monomer is synthesized, it can be copolymerized with other comonomers to produce functional polymers. Free-radical polymerization is a common method used for this purpose. The choice of comonomer allows for the tailoring of the final polymer's properties. For instance, copolymerizing a styrenic this compound-azo monomer with styrene (B11656) can lead to a polymer with good processability and optical properties. mdpi.com
The copolymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is carried out in a suitable solvent under an inert atmosphere. The ratio of the monomers in the feed will influence the composition and properties of the resulting copolymer. Characterization of the resulting copolymers is performed using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and spectroscopic methods like NMR and UV-Vis to confirm the incorporation of the azo-chromophore. researchgate.net
| Polymerization Method | Monomers | Initiator | Resulting Polymer |
| Free-Radical Polymerization | Azo-linked this compound Monomer, Comonomer (e.g., Styrene) | AIBN, BPO | Functional Copolymer |
Ethynyl-Pyrene Discotic Derivatives from this compound
A notable application of an this compound derivative is in the synthesis of ethynyl-pyrene discotic derivatives. These materials are of interest due to their potential in organic optoelectronics. The synthesis of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrakis(this compound) is a key example.
This synthesis is achieved through a Sonogashira coupling reaction. researchgate.net The reaction involves the coupling of 1,3,6,8-tetrabromopyrene (B107014) with 4-ethynyl-N,N-dioctylaniline. researchgate.net The this compound moieties in the final structure play a role in the self-assembly properties of these discotic molecules, leading to the formation of micro-grain crystals. researchgate.net
Table 1: Synthesis of a Tetrasubstituted Pyrene Discotic Derivative
| Reactants | Product | Reaction Type |
|---|
The reaction yields a dark red powder with a melting point of 120 °C and was achieved with a 52% yield. researchgate.net The long dioctyl chains on the aniline derivative enhance the solubility of the final pyrene-based compound. researchgate.net
Aviram-Ratner-Type Dyads Synthesis
The concept of molecular rectifiers, introduced by Aviram and Ratner, involves the creation of molecules with distinct electron donor and acceptor parts, separated by an insulating bridge (D-σ-A). These molecules are designed to exhibit diode-like current-voltage characteristics. N,N-dialkylanilines, including this compound, are suitable candidates for the electron-donating component in such systems due to their low ionization potentials.
While specific synthesis of an Aviram-Ratner dyad explicitly using this compound is not detailed in the provided search results, the general principle involves connecting an electron-donating moiety like this compound to an electron-accepting group through a sigma-bonded spacer. The N,N-dioctyl groups would serve to enhance solubility and influence the molecular packing in thin films, which is crucial for the fabrication of molecular electronic devices.
Dicyanovinyl Reactive Dyes Featuring this compound
Dicyanovinyl-substituted dyes are a class of compounds known for their applications as colorimetric sensors and in nonlinear optics. The synthesis of these dyes often involves the condensation of a malononitrile (B47326) with an aromatic aldehyde. In this context, an this compound derivative can be utilized as the starting aromatic component.
The synthesis would typically begin with the formylation of this compound to produce 4-formyl-N,N-dioctylaniline. This can be achieved through a Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting aldehyde, 4-formyl-N,N-dioctylaniline, can then be reacted with malononitrile in the presence of a base to yield the target dicyanovinyl reactive dye. The this compound group acts as a powerful electron-donating group, which is essential for the charge-transfer properties of the resulting dye.
Optimization of Reaction Conditions for this compound Synthesis and Derivatization
The efficiency and selectivity of synthesizing this compound and its derivatives are highly dependent on the reaction conditions. This section explores the key factors that are optimized to achieve desired outcomes.
Catalytic Systems in this compound Reactions
The primary method for synthesizing this compound is the N-alkylation of aniline with an octyl-containing alkylating agent, such as 1-octanol (B28484) or an octyl halide. This transformation is often facilitated by a catalyst. Various catalytic systems have been developed for the N-alkylation of anilines, including those based on transition metals like nickel, copper, and palladium. researchgate.net For instance, metal nanoparticles supported on materials like zeolites or magnesium oxide have been shown to catalyze the alkylation of amines with alcohols. researchgate.net In the context of derivatization, such as the Sonogashira coupling mentioned earlier, a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) is a common and effective system. nih.gov
Table 2: Catalytic Systems for Reactions Involving Aniline Derivatives
| Reaction Type | Catalyst System | Example Application |
|---|---|---|
| N-Alkylation of Aniline | Nickel or Copper nanoparticles on supports | Synthesis of N-alkylanilines |
Solvent Effects and Reaction Medium Engineering
The choice of solvent can significantly influence the outcome of both the synthesis and derivatization of this compound. For the N-alkylation of aniline, reactions can be performed under various conditions, including in the absence of a solvent or in a suitable organic solvent. The polarity of the solvent can affect the reaction rate and selectivity.
In the case of Sonogashira coupling for the synthesis of ethynyl-pyrene derivatives from 4-ethynyl-N,N-dioctylaniline, a mixture of triethylamine (B128534) (Et₃N) and tetrahydrofuran (B95107) (THF) in a 1:1 ratio is used as the solvent system. nih.gov The amine in the solvent mixture also serves as a base to neutralize the hydrogen halide byproduct. In some problematic Sonogashira couplings, dimethyl sulfoxide (B87167) (DMSO) has been found to be a very effective solvent. scielo.org.mx
Temperature and Pressure Regimes in Synthetic Protocols
Temperature and pressure are critical parameters that are carefully controlled to optimize the synthesis of this compound and its derivatives. The N-alkylation of aniline with alcohols, for example, is typically carried out at elevated temperatures, often in the range of 160–240°C, and can be conducted at atmospheric pressure. researchgate.net A patent for the selective N-alkylation of aniline suggests a temperature range of 250°C to 350°C. google.com
For the Sonogashira coupling reaction to produce the ethynyl-pyrene derivative, the reaction is conducted at 80 °C. nih.gov The reaction time is also a crucial factor, with the aforementioned reaction being carried out for 12 hours. nih.gov These conditions are optimized to ensure a reasonable reaction rate and to minimize the formation of side products.
Advanced Spectroscopic and Analytical Characterization of N,n Dioctylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-Dioctylaniline, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of the various hydrogen atoms in this compound. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the two octyl chains.
The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, indicative of their varied electronic environments due to the influence of the dialkylamino substituent. The protons ortho and para to the nitrogen atom are generally shifted to a higher field (lower ppm) compared to the meta protons, a consequence of the electron-donating nature of the nitrogen atom which increases electron density at these positions.
The aliphatic protons of the octyl chains give rise to a series of signals in the upfield region. The protons on the methylene (B1212753) group directly attached to the nitrogen atom (α-CH₂) are deshielded by the adjacent nitrogen and appear as a triplet. The subsequent methylene groups along the chain (-(CH₂)₆-) produce a complex multiplet, while the terminal methyl protons (-CH₃) appear as a characteristic triplet at the highest field.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.60 - 7.20 | Multiplet |
| α-Methylene Protons (-N-CH₂-) | 3.25 | Triplet |
| Methylene Chain Protons (-(CH₂)₆-) | 1.20 - 1.60 | Multiplet |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.orglibretexts.org
The aromatic carbons exhibit signals in the downfield region (110-150 ppm). libretexts.orgwiredchemist.com The carbon atom directly bonded to the nitrogen (C-N) is significantly deshielded and appears at the lower end of this range. The chemical shifts of the other aromatic carbons (ortho, meta, and para) are also distinct, reflecting the electron-donating effect of the N,N-dioctylamino group. libretexts.org
The aliphatic carbons of the octyl chains resonate in the upfield region of the spectrum. The α-carbon (-N-CH₂) is the most deshielded of the aliphatic carbons due to its proximity to the nitrogen atom. The remaining carbons of the octyl chains appear as a series of closely spaced peaks, with the terminal methyl carbon being the most shielded and appearing at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | 145 - 150 |
| Aromatic C-H | 110 - 130 |
| α-Methylene Carbon (-N-CH₂-) | 50 - 55 |
| Methylene Chain Carbons (-(CH₂)₆-) | 22 - 32 |
Note: These are predicted ranges and can be influenced by solvent and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns. Electron impact (EI) ionization is a common method used for such analysis. libretexts.org
Upon ionization, the this compound molecule forms a molecular ion (M⁺), which is a radical cation. msu.edu The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (317.55 g/mol ).
The molecular ion can then undergo fragmentation through various pathways. A characteristic fragmentation process for N-alkyl anilines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.orgmiamioh.edu This results in the loss of an alkyl radical and the formation of a stable iminium cation. For this compound, this would involve the loss of a heptyl radical (C₇H₁₅•) from one of the octyl chains, leading to a prominent fragment ion. Another common fragmentation pathway is the loss of an entire octyl chain. The fragmentation pattern will typically show a series of peaks corresponding to the loss of successive alkyl fragments. libretexts.org
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 317 | [C₂₂H₃₉N]⁺• | Molecular Ion (M⁺) |
| 218 | [C₁₅H₂₄N]⁺ | Loss of a heptyl radical (α-cleavage) |
| 204 | [C₁₄H₂₂N]⁺ | Loss of an octyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. researchgate.net As a tertiary amine, this compound does not exhibit the N-H stretching vibrations that are characteristic of primary and secondary amines. spectroscopyonline.com
The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-N bonds, as well as vibrations from the aromatic ring.
Key absorptions include:
Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: Strong absorptions from the numerous C-H bonds of the octyl chains are observed in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the aromatic C-N bond is expected to appear in the 1350-1200 cm⁻¹ range. msu.edu The aliphatic C-N stretch occurs in the 1250-1000 cm⁻¹ region. msu.edu
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-N Stretch | 1350 - 1200 | Medium |
| Aliphatic C-N Stretch | 1250 - 1000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. technologynetworks.com For aromatic compounds like this compound, the key electronic transitions are π → π* and n → π*. libretexts.org
The aniline chromophore exhibits characteristic absorption bands in the UV region. The presence of the two electron-donating octyl groups on the nitrogen atom causes a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted aniline. This is due to the interaction of the nitrogen lone pair with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO).
Derivatives of this compound, such as those used in dye-sensitized solar cells, show absorption maxima that can extend into the visible region, depending on the extent of conjugation in the molecule. researchgate.net For instance, polymers containing this compound moieties have shown absorption maxima between 434 and 517 nm. researchgate.net
Electrochemical Characterization Techniques
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. nih.gov These techniques are particularly important for applications where the molecule acts as an electron donor, such as in organic electronics. researchgate.net
Cyclic voltammetry can be used to determine the oxidation potential of this compound. The electron-donating N,N-dioctylamino group facilitates the removal of an electron from the molecule. The measured oxidation potential provides a quantitative measure of its electron-donating ability and is related to the energy level of the HOMO. This information is critical for designing and evaluating materials for applications like dye-sensitized solar cells and organic light-emitting diodes (OLEDs). researchgate.net Studies on related systems have shown that electrochemical analysis is vital for determining the electron-donating capacity of such compounds.
Mechanistic Investigations of N,n Dioctylaniline in Extraction and Interfacial Phenomena
Solvent Extraction Mechanisms of N,N-Dioctylaniline
This compound serves as an effective extractant in various solvent extraction systems, primarily for acids and metal ions. Its mechanism of action is rooted in its chemical structure, featuring a basic nitrogen atom within an aniline (B41778) framework and two long octyl chains that ensure its solubility in organic solvents.
The extraction of mineral acids from aqueous solutions is a key application of this compound. Research has demonstrated its capability to extract a range of strong acids, including hydrochloric acid (HCl), hydrobromic acid (HBr), hydroiodic acid (HI), sulfuric acid (H₂SO₄), and nitric acid (HNO₃). icm.edu.plresearchgate.net Studies comparing the extraction of hydrohalic acids have indicated that the efficiency of extraction often follows the order HI > HBr > HCl. icm.edu.plresearchgate.net This trend is associated with the hydration energy of the anions; anions with lower hydration energy are more readily transferred into the organic phase. The fundamental mechanism involves an acid-base reaction where the this compound is protonated by the acid, leading to the formation of an ion pair that is soluble in the organic diluent. icm.edu.plresearchgate.net
The primary mechanism governing the extraction of acids by this compound is ion-pair formation. icm.edu.plresearchgate.net In this process, the nitrogen atom of the aniline acts as a Lewis base, accepting a proton (H⁺) from the mineral or carboxylic acid in the aqueous phase. This protonation results in the formation of a bulky N,N-dioctylanilinium cation. Subsequently, this cation forms a stable ion pair with the corresponding anion (e.g., Cl⁻, NO₃⁻, or RCOO⁻) from the acid. plasticsurgerykey.commdpi.com
Hydrogen bonding plays a significant, stabilizing role in these extracted complexes. icm.edu.plresearchgate.netplasticsurgerykey.com For instance, in the case of an acid like nitric acid, the nitrate (B79036) anion can form hydrogen bonds with the hydrogen atom attached to the protonated nitrogen of the anilinium cation (N-H⁺···NO₃⁻). plasticsurgerykey.com Similarly, for carboxylic acids, the carboxylate group can engage in strong hydrogen bonding. This network of interactions enhances the stability of the ion pair within the nonpolar environment of the organic solvent, thereby facilitating efficient extraction. plasticsurgerykey.com The strength of these hydrogen bonds can influence the selectivity and efficiency of the extraction process. uni-regensburg.de
The choice of diluent and the addition of modifiers are critical factors that can significantly alter the efficiency of acid extraction using this compound. icm.edu.plresearchgate.net
Diluents : The diluent is the organic solvent in which the extractant is dissolved. Its properties, such as polarity, aromaticity, and ability to form intermolecular interactions, can influence the extraction process. whiterose.ac.ukresearchgate.net Aliphatic diluents, like kerosene (B1165875) or n-heptane, are often used. scielo.br Aromatic diluents may interact with the extractant, potentially reducing the concentration of free extractant available for acid binding. whiterose.ac.uk The dielectric constant of the diluent affects the solvation of the ion pair; a diluent with a slightly higher polarity can better stabilize the charged complex, leading to higher extraction efficiency. nih.gov However, highly polar diluents may also co-extract water, which can sometimes be undesirable.
Modifiers : Modifiers are typically long-chain alcohols (e.g., 1-octanol (B28484) or 1-decanol) added in small quantities to the organic phase. icm.edu.plscielo.br Their primary roles are to prevent the formation of a third, often viscous and unmanageable, phase at high extractant or acid loading and to improve the solubility of the extracted acid-amine complex. icm.edu.plscielo.br Modifiers can enhance extraction by forming hydrogen bonds with the extracted complex, which further stabilizes it in the organic phase. scielo.br The combination of a specific diluent and modifier can be optimized to achieve efficient and reversible extraction. icm.edu.plresearchgate.net
This compound is also employed in the extraction of carboxylic acids from aqueous solutions, such as those found in fermentation broths. scielo.brfrontiersin.orgurjc.es The mechanism is analogous to that of mineral acids, involving the protonation of the amine by the carboxylic acid and the subsequent formation of an ion pair between the N,N-dioctylanilinium cation and the carboxylate anion. scielo.br
The efficiency of extraction is dependent on several factors, including the pKa of the carboxylic acid, the pH of the aqueous phase, and the length of the acid's carbon chain. scielo.brurjc.es Generally, the extraction is more favorable when the aqueous pH is below the pKa of the carboxylic acid, ensuring the acid is in its protonated form. scielo.br Longer-chain carboxylic acids tend to be more hydrophobic and may exhibit higher distribution coefficients into the organic phase. urjc.es
Table 1: Factors Influencing Carboxylic Acid Extraction
| Factor | Description | Effect on Extraction Efficiency |
|---|---|---|
| Aqueous Phase pH | The pH of the aqueous solution relative to the acid's pKa. | Higher efficiency when pH < pKa of the carboxylic acid. scielo.br |
| Acid Chain Length | The number of carbon atoms in the carboxylic acid. | Longer chains (increased hydrophobicity) generally lead to better extraction. urjc.es |
| Extractant Concentration | The concentration of this compound in the organic phase. | Increased concentration typically leads to higher extraction capacity. |
| Diluent/Modifier System | The choice of organic solvent and the presence of modifiers. | Active diluents like 1-octanol can stabilize the acid-amine complex through hydrogen bonding, improving efficiency. scielo.br |
While this compound itself does not typically chelate metal ions directly, it functions as a liquid anion exchanger for the extraction of metal anionic complexes. semanticscholar.org This process, known as ion-pair extraction, is effective for metals that can form stable anionic species in aqueous solutions, often in the presence of ligands like chloride, thiocyanate, or nitrate. semanticscholar.orgosti.gov
The general mechanism involves:
Protonation of this compound by an acid present in the aqueous phase, forming the N,N-dioctylanilinium cation (R₂R'NH⁺).
Formation of a metal anionic complex in the aqueous phase (e.g., [MXn]ᵐ⁻).
Formation of an ion pair between the anilinium cation and the metal anionic complex.
Extraction of the neutral ion-pair complex, { (R₂R'NH⁺)ₘ [MXn]ᵐ⁻ }, into the organic phase.
This technique has been applied to the extraction of various metals, including platinum group metals and others that form stable halo-complexes. semanticscholar.orgresearchgate.netresearchgate.net
Interfacial Chemistry Involving this compound
The liquid-liquid interface between the aqueous and organic phases is the site of the extraction reaction, and the behavior of this compound at this interface is crucial for the kinetics and efficiency of the process. osti.govrsc.org
This compound, being an amphiphilic molecule with a polar aniline head and nonpolar octyl tails, acts as a surfactant and tends to adsorb at the interface. chemrxiv.org This adsorption lowers the interfacial tension and creates a localized environment where the extraction chemistry occurs. The orientation of the extractant molecules at the interface facilitates the transfer of species across the phase boundary. rsc.org
Molecular dynamics simulations and interfacial studies have shown that the interface is not a simple, flat boundary but a dynamic and heterogeneous region. rsc.orgchemrxiv.org The presence of extractants like this compound can influence the structure of water and the formation of interfacial aggregates or microstructures. osti.govchemrxiv.org The deprotonation of ligands and the subsequent adsorption of ions at the interface are key steps that are governed by this complex interfacial environment. rsc.org Understanding the phenomena occurring at this boundary, such as the formation of interfacial complexes and the rate of mass transfer, is essential for optimizing solvent extraction systems. osti.govrsc.org
Membrane/Solution Interfacial Processes in Ion-Selective Electrodes
This compound serves as a neutral carrier in the membranes of H+-ion-selective electrodes (ISEs). nih.gov These electrodes are analytical tools used to determine the concentration of specific ions in a solution. alpha-measure.com The core of an ISE's function lies in the potential developed at the membrane, which separates an internal reference solution from the external analyte solution. libretexts.org This potential arises from ion exchange or ion transport processes at the membrane-solution interfaces. libretexts.org
In H+-ISEs using this compound, the extraction processes occurring at the interface between the membrane and the sample solution are paramount. nih.gov These processes directly influence the electrode's response limits by causing significant changes in the activity of the potential-determining ions within the membrane itself. nih.gov The membrane, often a plasticized polymer, is embedded with the ion-sensitive material, in this case, this compound, which selectively interacts with the target H+ ions. nih.govalpha-measure.com The selectivity of the electrode is fundamentally determined by the membrane's composition. libretexts.org
Influence on Activity of Potential-Determining Ions
The activity of potential-determining ions—ions that directly establish the electrode's potential—is significantly modulated by the presence and interactions of this compound at the membrane interface. nih.govwikipedia.org In the context of H+-ISEs, this compound's primary role is to facilitate the selective transport of hydrogen ions across the membrane. The performance of these electrodes is dictated by extraction processes at the membrane/solution boundary. nih.gov
At low pH values, the dominant process is the extraction of acids by the amine, which leads to the binding of free amines into ion-pairs. nih.gov Conversely, at high pH levels, the key mechanism involves the extraction of metal cations by amine salts of a lipophilic acid, resulting in the displacement of the amine from these salts. nih.gov These interfacial extraction phenomena are critical as they directly alter the activity of H+ ions within the membrane, thereby defining the operational limits of the electrode's response. nih.gov The ability of an ion to preferentially dissolve over its counterion is what classifies it as a potential-determining ion, and this leads to a net surface charge. wikipedia.org
Interactions in Liquid-Liquid Interfaces
The interface between two immiscible liquids is a dynamic region characterized by the rapid exchange of molecules between the bulk phases and the interface itself. ncku.edu.tw The introduction of molecules like this compound can significantly alter the properties of this interface. The two long octyl chains of this compound impart significant steric bulk and lipophilicity, influencing its orientation and interactions at a liquid-liquid boundary.
Molecular recognition at liquid-liquid interfaces, a process involving non-covalent host-guest interactions, can endow the interface with unique properties such as stimuli-responsiveness. osti.gov While specific studies detailing the host-guest chemistry of this compound at these interfaces are not prevalent in the provided search results, its chemical structure suggests it could participate in such interactions. The nitrogen atom's lone pair of electrons, delocalized into the aromatic ring, and the bulky octyl groups define its potential for interaction. Furthermore, the study of nanoparticle interactions at liquid-liquid interfaces reveals that macroscopic theories often fall short in describing the free energy profile, underestimating both the range and strength of these interactions. nih.gov
Reaction Kinetics and Thermodynamics in Extraction Systems
The efficiency and rate of extraction processes involving this compound are governed by the principles of reaction kinetics and thermodynamics. Understanding these factors is crucial for optimizing extraction conditions.
Rate Law Determination and Reaction Order
The rate law for a chemical reaction provides a mathematical expression of how the reaction rate depends on the concentration of reactants. khanacademy.org For an extraction process involving this compound, the rate law would take the form: rate = k[this compound]^m[Reactant]^n, where k is the rate constant and m and n are the reaction orders with respect to each reactant. photophysics.com These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the reaction. libretexts.org
Common methods for determining reaction order include the initial rates method, where the initial rate of reaction is measured at different initial concentrations of reactants, and integral methods, which involve plotting concentration data against time to see if it fits the integrated rate law for a specific order (zeroth, first, or second). ox.ac.uklibretexts.org For instance, if doubling the concentration of this compound doubles the extraction rate while other concentrations are held constant, the reaction is first order with respect to this compound. photophysics.com
Activation Energy and Pre-exponential Factor
The temperature dependence of the reaction rate is described by the Arrhenius equation, k = Ae^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. libretexts.org The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor (or frequency factor) relates to the frequency of collisions between reactant molecules. libretexts.org
These parameters can be determined experimentally by measuring the reaction rate at different temperatures and plotting ln(k) versus 1/T. The slope of this plot gives -Ea/R, and the intercept gives ln(A). caotechnology.com.au In some complex systems, like the thermal decomposition of materials, methods such as the Friedman isoconversional method are used to determine Ea and A as a function of the extent of reaction. researchgate.netresearchgate.net It has been observed in some catalytic reactions that a lower activation energy is compensated by a lower pre-exponential factor. rsc.org
Table 1: Kinetic Parameters for Aromatic Fractions
| Degree of Conversion | Activation Energy (kJ/mol) | Pre-exponential Factor (1/s) |
| 0.1 | 78.7 | Data not available |
| 0.9 | 127.6 | Data not available |
This table is illustrative, based on data for the thermolysis of decantoil, showing how activation energy can change with the degree of conversion. Specific values for this compound extraction systems would require dedicated experimental data. researchgate.net
Modeling of Kinetic Processes
Mathematical modeling is a powerful tool for understanding and optimizing extraction kinetics. mdpi.com Various kinetic models, such as first-order and second-order models, are often employed to describe solid-liquid extraction processes. nih.gov These models are derived from fundamental principles like Fick's law of diffusion and can help in designing and scaling up extraction processes. nih.govut.ac.ir
For example, a second-order kinetic model might be used to describe an extraction process where the rate is proportional to the square of the concentration of available solute. nih.gov Fitting experimental extraction data to different kinetic models allows for the determination of key parameters like the extraction rate coefficient and the extraction capacity at saturation. nih.gov The model that provides the best fit, often determined by the highest coefficient of determination (R²), is considered the most appropriate for describing the extraction kinetics. undip.ac.id In some cases, more complex multi-compartment models are necessary to accurately represent the extraction process. mdpi.com
Table 2: Comparison of Kinetic Models for Extraction
| Kinetic Model | Equation | Key Parameters |
| First-Order | ln(Cs / (Cs - Ct)) = k₁t | k₁ (first-order rate constant), Cs (saturation concentration) |
| Second-Order | t / Ct = 1 / (k₂Cs²) + t / Cs | k₂ (second-order rate constant), Cs (saturation concentration) |
This table presents common kinetic models used to analyze extraction data. The choice of the most suitable model depends on the specific extraction system. nih.gov
Applications of N,n Dioctylaniline in Advanced Materials and Sensor Technologies
N,N-Dioctylaniline in Ion-Selective Electrode Development
The development of ion-selective electrodes (ISEs) has been a significant area of analytical chemistry, and this compound has been identified as a key component in the fabrication of certain types of these sensors. nih.govresearchgate.net Specifically, it has been utilized as a neutral carrier in electrodes designed for the selective detection of hydrogen ions (H⁺). nih.govresearchgate.net
Neutral Carrier-Based H⁺ Selective Membranes
This compound functions as a neutral carrier (or ionophore) in the liquid or plasticized polymer membranes of H⁺-selective electrodes. nih.govresearchgate.net In this role, the this compound molecule selectively binds with hydrogen ions at the interface between the sample solution and the electrode membrane, facilitating their transport into the membrane phase. libretexts.org This selective interaction is the basis for the electrode's potentiometric response to changes in H⁺ concentration (pH). nih.govresearchgate.net The lipophilic nature of the dioctyl groups helps to ensure the carrier remains within the organic membrane phase, preventing it from leaching into the aqueous sample solution. abechem.com
Studies have investigated the use of this compound in both plasticized polymer and liquid membranes, often in conjunction with other components like trioctyloxybenzene sulphonic acid, to create functional H⁺-ISEs. nih.gov The fundamental principle behind these electrodes is that the neutral carrier, this compound, is a lipophilic amine that can be protonated by extracting acids from the aqueous sample. nih.gov
Influence of Membrane and Solution Composition on Electrode Response
The performance of an this compound-based H⁺-selective electrode is significantly influenced by the composition of both the membrane and the sample solution. nih.gov The sensitivity and selectivity of these electrodes are a function of the type and quantity of the membrane solvent (plasticizer) and any additives used. abechem.com
Membrane Composition:
The membrane typically consists of a polymer matrix, a plasticizer, the ionophore (this compound), and sometimes a lipophilic additive. lcms.czmdpi.com
Plasticizer: The choice of plasticizer is crucial as it affects the dielectric constant of the membrane and the mobility of the ionophore-ion complex. mdpi.comresearchgate.net Plasticizers like o-nitrophenyl octyl ether (o-NPOE) and dibutyl phthalate (B1215562) (DBP) are commonly used. researchgate.netmdpi.com The compatibility of the plasticizer with the ionophore can optimize the selectivity of the electrode. mdpi.com
Lipophilic Additives: The incorporation of lipophilic ionic sites, such as sodium tetraphenylborate (B1193919) (NaTPB), can improve the selectivity of the electrode and lower the membrane resistance. abechem.com
Solution Composition:
The composition of the sample solution also plays a critical role in the electrode's response. nih.gov
Low pH: At low pH values, the extraction of acids by the amine carrier, followed by the formation of ion-pairs, is the dominant process that affects the electrode's response limits. nih.gov
High pH: At high pH values, the extraction of metal cations by amine salts of a lipophilic acid, leading to the displacement of the amine from the salts, becomes the relevant process. nih.gov
The following table summarizes the key components of an this compound based ISE membrane and their functions:
| Component | Function | Example |
| Polymer Matrix | Provides mechanical stability to the membrane. | Poly(vinyl chloride) (PVC) |
| Plasticizer | Solvates the membrane components and influences the dielectric constant and ion-exchange kinetics. | o-Nitrophenyl octyl ether (o-NPOE), Dibutyl phthalate (DBP) |
| Ionophore | Selectively binds to the target ion (H⁺). | This compound |
| Lipophilic Additive | Improves selectivity and lowers membrane resistance. | Sodium tetraphenylborate (NaTPB) |
Correlation of Potentiometric and Extraction Studies
Research has demonstrated a strong correlation between the potentiometric response of this compound-based H⁺-ISEs and the extraction processes occurring at the membrane/solution interface. nih.gov The limits of the electrode's response are primarily determined by these extraction processes, which alter the activity of the potential-determining ions within the membrane. nih.gov
Optimization of Selectivity Coefficients
The selectivity of an ion-selective electrode is a critical parameter that describes its ability to respond to the primary ion in the presence of interfering ions. libretexts.org The selectivity coefficient, KpotA,B, is a numerical measure of this, where a smaller value indicates better selectivity for the primary ion A over the interfering ion B. libretexts.orglcms.cz
For this compound-based H⁺-selective electrodes, the selectivity is influenced by several factors, including the membrane composition and the nature of the interfering ions. nih.govabechem.com The optimization of selectivity coefficients involves carefully adjusting the membrane components. abechem.com The addition of lipophilic ionic sites, for instance, is a common strategy to enhance selectivity. researchgate.net
The selectivity of these electrodes is also dependent on the experimental conditions under which the selectivity coefficients are determined. researchgate.net The fixed interference method is one of the techniques used to determine these coefficients. sigmaaldrich.com
Role of this compound in Organic Electronics and Polymeric Materials
Beyond its application in sensor technology, this compound and its derivatives are also finding use in the field of organic electronics and the synthesis of novel polymeric materials. researchgate.netresearchgate.net The electron-donating nature of the dialkylamino group and the potential for chemical modification make it a valuable building block for creating functional organic materials.
Conjugated Polymers with Azo-Linkages
Recent research has focused on the synthesis and characterization of novel conjugated polymers that incorporate this compound derivatives. researchgate.netresearchgate.net Specifically, polymers with side-chain azo-linkages have been developed. researchgate.net In these polymers, a monomer unit containing this compound is functionalized with an azo group (–N=N–) and then copolymerized with other donor-acceptor units. researchgate.netresearchgate.net
For example, the monomer 4-((2,5-dibromophenyl)diazenyl)-N,N-dioctylaniline has been synthesized and subsequently copolymerized using techniques like Suzuki polymerization and direct arylation polymerization to create a series of conjugated polymers. researchgate.netresearchgate.net These polymers exhibit interesting optical and thermal properties. researchgate.net
The following table presents some of the polymers synthesized using a derivative of this compound and their key properties:
| Polymer Name | Polymerization Method | Molecular Weight (Mw) (kDa) | Absorption Maxima (λmax) (nm) | Optical Band Gap (eV) | Decomposition Temperature (T5) (°C) |
| Poly[N,N-dioctyl-4-(phenyldiazenyl)aniline-alt-9,9-dioctyl-9H-fluorene] (P1) | Suzuki Polymerization | 9.31 - 10.90 | 434 - 517 | 1.94 - 2.33 | 222 - 338 |
| Poly[N,N-dioctyl-4-(phenyldiazenyl)aniline-alt-3-octylthiophene] (P2) | Direct Arylation Polymerization | 9.31 - 10.90 | 434 - 517 | 1.94 - 2.33 | 222 - 338 |
| Poly[N,N-dioctyl-4-(phenyldiazenyl)aniline-alt-4,7-bis(4-octylthiophen-2-yl)benzo[c] nih.govresearchgate.netthiadiazole] (P3) | Direct Arylation Polymerization | 9.31 - 10.90 | 434 - 517 | 1.94 - 2.33 | 222 - 338 |
| Poly[N,N-dioctyl-4-(phenyldiazenyl)aniline-alt-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene] (P4) | Direct Arylation Polymerization | 9.31 - 10.90 | 434 - 517 | 1.94 - 2.33 | 222 - 338 |
Data sourced from a study on conjugated polymers with side chain azo-linkages. researchgate.net
These polymers demonstrate good thermal stability and possess molecular weights suitable for processing into thin films for electronic devices. researchgate.net The absorption properties and optical band gaps of these materials can be tuned by copolymerizing the this compound-containing monomer with different donor-acceptor units, which is a key aspect in the design of materials for organic photovoltaics and other organic electronic applications. researchgate.netresearchgate.net The presence of the long octyl chains on the this compound moiety enhances the solubility of the resulting polymers, which is advantageous for solution-based processing of organic electronic devices.
Photorefractive and Optoelectronic Materials
This compound is a key component in the synthesis of materials for photorefractive and optoelectronic applications. The photorefractive effect involves a reversible change in the refractive index of a material upon exposure to light, a property that is highly valuable for applications such as dynamic holography and optical data storage. In these materials, the this compound moiety often functions as a potent electron donor within a larger chromophore structure.
For optoelectronic applications, chromophores based on N,N-dialkylaniline derivatives are synthesized to exhibit significant nonlinear optical (NLO) properties. These push-pull chromophores typically consist of an electron-donating group (like this compound) connected to an electron-accepting group through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is the origin of their NLO response. The long octyl chains of this compound improve the solubility of these chromophores in common organic solvents, which is advantageous for processing them into thin films for device fabrication.
Research into Y-type chromophores has demonstrated that incorporating a bis(N,N-dialkyl)aniline donor, a variation of the this compound structure, can lead to materials with exceptionally high electro-optic (EO) coefficients. rsc.org For instance, chromophores FTC-yh1 and FTC-yh2, which contain a bis(N,N-diethyl)aniline donor, have shown EO coefficients significantly higher than those of traditional chromophores with a single N,N-diethylaniline donor. rsc.org This enhancement is attributed to the increased electron-donating ability of the double-donor structure and reduced intermolecular electrostatic interactions, which in turn boosts the macroscopic EO activity. rsc.org
Performance of a Photorefractive Polymer Composite
| Composite Composition | Diffraction Efficiency | Response Time | Key Component Derived from this compound |
|---|---|---|---|
| PVCz/7-DCST/ECz/TNF (44/35/20/1 wt %) | Data not specified in provided context | Data not specified in provided context | While not explicitly stated as a direct derivative in the provided text, similar aniline (B41778) structures are used in such composites. researchgate.net |
Hole Transport Materials
In the field of photovoltaics, particularly in perovskite solar cells (PSCs), this compound serves as a foundational molecule for the synthesis of hole transport materials (HTMs). HTMs are a critical component in PSCs, responsible for efficiently extracting and transporting the positive charge carriers (holes) generated in the perovskite absorber layer to the electrode, while simultaneously blocking electrons. The performance of an HTM is judged by several factors, including its energy level alignment with the perovskite material, hole mobility, film-forming properties, and stability.
The this compound group, with its electron-rich nitrogen atom, provides the necessary electron-donating character for hole transport. The long octyl chains are not only beneficial for solubility, which facilitates the solution-based fabrication of thin films, but they also contribute to the formation of uniform and defect-free layers, which is crucial for high-performance solar cells.
Several studies have reported the synthesis of novel HTMs by incorporating the this compound moiety into larger conjugated systems. For instance, a series of D-π-A-π-D chromophores based on an s-indacene-1,3,5,7(2H,6H)-tetraone acceptor with this compound based donors have been synthesized. researchgate.net These materials have been investigated for their third-order nonlinear optical properties, which are relevant to optoelectronic applications. researchgate.net
Properties of a Hole Transport Material Derived from an Aniline Derivative
| HTM | Core Structure | Power Conversion Efficiency (PCE) | Key Feature |
|---|---|---|---|
| SF62 | Not specified in provided context | 18.6% (dopant-free) | Soluble in non-halogenated, green solvent (ethyl acetate). nanoge.org |
| X62 | Spiro-[dibenzo[c,h]xanthene-7,9'-fluorene] | 15.96% (dopant-free) | Outperforms standard undoped Spiro-OMeTAD. diva-portal.org |
This compound in Sensing Applications beyond Ion-Selective Electrodes
The utility of this compound extends to the development of chemosensors, particularly for the colorimetric detection of biologically and environmentally important analytes. The principle behind these sensors is often a chemical reaction between the analyte and a dye molecule derived from this compound, which results in a distinct and observable color change.
This compound has been instrumental in the synthesis of novel azobenzene (B91143) dyes that act as chromoreactands for the detection of thiols and biogenic amines. mdpi.com Biogenic amines are important indicators of food spoilage, while thiols such as cysteine and homocysteine play crucial roles in biological systems. mdpi.com
Two such dyes, 4-N,N-dioctylamino-4′-dicyanovinylazobenzene (CR-528) and 4-N,N-dioctylamino-2′-nitro-4′-dicyanovinylazobenzene (CR-555), have been synthesized and their sensing properties investigated. mdpi.comresearchgate.net These dyes exhibit significant spectral changes in the presence of various sulfur-containing compounds and biogenic amines in an ethanol (B145695) solution. mdpi.com The reaction mechanism involves the nucleophilic addition of the amine or thiol to the dicyanovinyl group of the dye, which alters its electronic structure and, consequently, its absorption spectrum.
For example, when an ethanol solution of CR-528 reacts with 2-mercaptoethanol (B42355) (a thiol), the absorbance maximum at 528 nm decreases, and a new maximum appears at 434 nm, leading to a color change from pink to pale yellow. mdpi.com The presence of a nitro group in CR-555 enhances its reactivity compared to CR-528. mdpi.com These concentration-dependent color changes can be easily observed by the naked eye, making these dyes suitable for the development of simple and low-cost colorimetric sensors. mdpi.com
Colorimetric Detection using this compound-Derived Azo Dyes
| Dye | Analyte | Initial Color | Final Color | Key Observation |
|---|---|---|---|---|
| CR-528 | 2-Mercaptoethanol | Pink | Pale Yellow | Absorbance maximum shifts from 528 nm to 434 nm. mdpi.com |
| CR-555 | Biogenic Amines | Purple | Orange-Yellow | Higher reactivity due to the presence of a nitro group. mdpi.com |
Computational Chemistry Approaches to N,n Dioctylaniline Systems
Electronic Structure Calculations
Electronic structure calculations employ quantum mechanics to determine the wavefunctions and energy levels of electrons within a molecule. These calculations are fundamental to understanding a molecule's geometry, stability, and intrinsic properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool in computational chemistry for predicting and analyzing the electronic properties of molecules based on the electron density. researchgate.net For N,N-Dioctylaniline, DFT is applied to optimize its molecular geometry and to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is critical for understanding the molecule's electronic excitation properties and its potential use in applications like dye-sensitized solar cells, where it can act as an electron-donating component.
DFT calculations on systems incorporating this compound have been used to investigate their nonlinear optical (NLO) properties and intramolecular charge transfer characteristics. researchgate.net Such studies often employ hybrid functionals, like B3LYP or B3PW91, combined with various basis sets to achieve a balance between computational cost and accuracy. mdpi.com
Table 1: Representative DFT-Calculated Properties for this compound Systems This table illustrates the types of data typically generated from DFT calculations for molecules like this compound. The values are representative and depend on the specific functional, basis set, and computational model used.
| Property | Description | Typical Application |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms, providing bond lengths and angles. | Foundation for all other property calculations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Predicts electron-donating capability in charge-transfer processes. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Predicts electron-accepting capability and electronic transitions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken/ESP Charges | Calculated partial charges on each atom in the molecule. | Helps in understanding reactive sites for electrophilic or nucleophilic attack. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods solve the electronic Schrödinger equation to predict chemical properties with high accuracy, though often at a significant computational cost. nsf.gov Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)).
While specific ab initio studies focused solely on this compound are not prevalent in the literature, these methods are foundational for benchmarking the accuracy of more cost-effective methods like DFT. For a system like this compound, ab initio calculations could provide highly accurate reference values for its ionization potential, electron affinity, and interaction energies with other molecules. The choice of method involves a trade-off between accuracy and computational expense, as shown in the table below.
Table 2: Comparison of Common Ab Initio Methods This table outlines various ab initio methods and their general characteristics, which could be applied to the study of this compound.
| Method | Description | Relative Computational Cost | Key Strengths |
|---|---|---|---|
| Hartree-Fock (HF) | The simplest ab initio method; treats electron-electron repulsion in an average way. | Low | Provides a good qualitative starting point for molecular orbitals. |
| Møller-Plesset (MP2) | Adds electron correlation to the HF method via perturbation theory. | Medium | Good for calculating intermolecular interactions (e.g., van der Waals forces). |
| Coupled Cluster (CCSD(T)) | A highly accurate method that includes single, double, and perturbative triple electron excitations. | Very High | Considered the "gold standard" for calculating energies of small to medium-sized molecules. |
| CASSCF | A multi-reference method necessary for describing systems with significant static correlation, like excited states or bond breaking. | High | Essential for studying photochemical reactions and complex electronic states. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules. mdpi.com This technique is particularly valuable for understanding how large, flexible molecules like this compound behave in different environments, such as in solution or within a polymer matrix. nih.govmdpi.com
For this compound, MD simulations can be used to:
Explore its conformational landscape, revealing how the two long octyl chains move and fold.
Simulate its aggregation behavior in various solvents, which is relevant to its application as a surfactant.
Study its interaction and distribution within polymer blends, which is important for its use in materials science. colab.ws
Investigate its behavior at liquid-liquid interfaces, which is crucial for understanding its role in extraction processes. nih.gov
The accuracy of an MD simulation is highly dependent on the quality of the force field, which is a set of parameters that defines the potential energy of the system.
Table 3: Key Components of a Molecular Dynamics Simulation Setup for this compound This table describes the essential parameters required to set up an MD simulation.
| Component | Description | Example for this compound System |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the forces between atoms. | General Amber Force Field (GAFF), OPLS-AA, or CHARMM are common choices for organic molecules. |
| System Setup | The initial configuration of the simulation box, including the molecule(s) of interest and any solvent. | A single this compound molecule in a box of a non-polar solvent like dodecane (B42187) or in a mixture with other polymers. |
| Ensemble | The statistical ensemble that defines the thermodynamic state (e.g., constant temperature, pressure). | NVT (Canonical ensemble) for equilibration, followed by NPT (Isothermal-isobaric ensemble) for production runs. |
| Simulation Time & Timestep | The total duration of the simulation and the small time increment (e.g., 1-2 femtoseconds) used for integration. | Simulations can range from nanoseconds to microseconds, depending on the process being studied. |
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By calculating the potential energy surface (PES) of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edursc.org This provides a step-by-step map of how a reaction proceeds.
This compound serves as a chemical intermediate in the synthesis of dyes and pesticides. Its reactions typically involve electrophilic aromatic substitution at the para-position of the aniline (B41778) ring or reactions involving the tertiary amine nitrogen. Computational methods, primarily DFT, can be used to investigate these reaction pathways. For example, a study of a Friedel-Crafts reaction involving the related N,N-dimethylaniline showed that computational analysis could distinguish between different possible mechanistic pathways. Similarly, for this compound, calculations can determine:
The activation energy barriers for different steps, identifying the rate-limiting step of a reaction.
The thermodynamic stability of possible intermediates.
The influence of catalysts or solvent molecules on the reaction profile.
Table 4: Energetic Data from a Computational Reaction Pathway Study This table lists key energetic parameters that are calculated to describe a chemical reaction mechanism.
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a lower activation energy means a faster reaction. |
| Reaction Energy (ΔErxn) | The net energy difference between the products and the reactants. | Indicates whether the overall reaction is exothermic (releases energy) or endothermic (requires energy). |
| Intermediate Stability | The energy of a transient species formed during the reaction relative to reactants and products. | Helps to confirm the presence of multi-step pathways. |
| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Reveals the critical atomic arrangement required for the reaction to occur. |
Prediction of Molecular Properties and Reactivity
A primary goal of computational chemistry is the prediction of molecular properties and chemical reactivity, which can accelerate the discovery and design of new molecules and materials. jstar-research.comresearchgate.net By integrating electronic structure calculations and molecular dynamics simulations, a wide range of properties for this compound can be predicted.
Electronic and Optical Properties: As discussed, DFT and TD-DFT (Time-Dependent DFT) can predict properties like the HOMO-LUMO gap, which correlates with the color and electronic behavior of dyes, and UV-Vis absorption spectra. researchgate.net
Physicochemical Properties: Machine learning models, often trained on data from DFT calculations, can rapidly predict properties like solubility and partition coefficients (logP), which are influenced by the two long, non-polar octyl chains of this compound. research.google
Reactivity: Reactivity indices derived from DFT, such as frontier molecular orbital densities and atomic charges, can predict the most likely sites for chemical attack. For this compound, this would confirm the high reactivity of the para-position on the phenyl ring towards electrophiles.
These predictive capabilities allow for the virtual screening of derivatives of this compound for specific applications before committing to their synthesis, saving significant time and resources. jstar-research.com
Table 5: Summary of Predictable Properties and Relevant Computational Methods This table provides a comprehensive overview of molecular properties that can be predicted for this compound and the computational techniques used.
| Property Type | Specific Property | Computational Method(s) |
|---|---|---|
| Electronic | HOMO-LUMO Gap, Ionization Potential | DFT, Ab initio |
| Structural | Bond Lengths, Bond Angles, Conformations | DFT, Molecular Mechanics (in MD) |
| Spectroscopic | UV-Vis Spectra, IR Frequencies, NMR Shifts | TD-DFT (for UV-Vis), DFT (for IR/NMR) |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | DFT, Ab initio |
| Dynamic/Bulk | Diffusion Coefficient, Conformational Flexibility | Molecular Dynamics (MD) |
| Reactivity | Reaction Barriers, Site of Attack | DFT |
Future Directions and Emerging Research Areas for N,n Dioctylaniline
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Machine learning algorithms, by analyzing vast datasets, can identify complex patterns and relationships between a molecule's structure and its functional properties. frontiersin.orgmdpi.com For N,N-Dioctylaniline, this could mean predicting its solubility, thermal stability, electronic characteristics, and potential toxicity with high accuracy. mdpi.com Deep learning models, for instance, can be trained to screen virtual libraries of this compound derivatives to identify candidates with desirable traits for specific applications, such as improved efficiency in organic electronic devices. proquest.com Furthermore, AI can aid in retrosynthesis, helping chemists devise the most efficient and novel synthetic routes. frontiersin.org The synergy between G-Graph Neural Networks (GNNs) and Large Language Models (LLMs) is a particularly promising frontier, enhancing the accuracy of molecular property predictions by combining structural data with vast textual knowledge from the chemical domain. arxiv.org
Table 1: Conceptual Application of AI/ML in this compound Research
| AI/ML Application Area | Potential Use for this compound | Expected Outcome |
|---|---|---|
| Property Prediction | Predict photophysical properties (absorption, emission), electrochemical potentials, and thermal stability of novel derivatives. | Rapid identification of high-performance materials for electronics or sensors without initial synthesis. researchgate.netdntb.gov.ua |
| Reaction Optimization | Optimize reaction conditions (catalyst, temperature, solvent) for sustainable synthesis protocols. | Increased yield, reduced waste, and lower energy consumption in the production of this compound. frontiersin.org |
| De Novo Design | Generate novel molecular structures based on the this compound scaffold with targeted properties. | Discovery of new derivatives with enhanced capabilities for biomedical or nanotechnology applications. mdpi.com |
| Screening & Discovery | High-throughput virtual screening for potential applications, such as drug-target interactions or material performance. | Accelerated discovery of new uses for this compound and its derivatives in fields like personalized medicine. nih.gov |
Sustainable Synthesis and Green Chemistry Principles for this compound
Future research is increasingly focused on developing sustainable and environmentally benign methods for synthesizing this compound, aligning with the core principles of green chemistry. mlsu.ac.inrsc.org A key area of development is the use of catalytic systems that are both efficient and based on earth-abundant metals, moving away from precious metal catalysts. rsc.org
The "borrowing hydrogen" or "hydrogen autotransfer" (BH/HA) methodology represents a significant advancement in this area. rsc.orgchemrxiv.org This process typically involves the N-alkylation of aniline (B41778) using an alcohol, such as 1-octanol (B28484), where the only byproduct is water, making it a highly atom-economical and green process. rsc.org Catalysts based on cobalt, tungsten, and ruthenium have shown high efficiency in these reactions. rsc.orgchemrxiv.orgnih.gov For example, cobalt nanoparticles supported on nitrogen-doped carbon have been used for the N-alkylation of aniline, demonstrating excellent yields and the potential for catalyst recycling. rsc.orgnih.gov These methods reduce hazardous waste and energy consumption compared to traditional synthetic routes. mlsu.ac.in
Table 2: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Alcohol Reactant | Base/Solvent | Temperature | Yield of N-alkylated product | Reference |
|---|---|---|---|---|---|
| Cobalt Nanoparticles (Co@NC-800-L1) | Benzyl alcohol | t-BuOK / Toluene | 140 °C | Quantitative | nih.gov |
| Metal–organic framework-derived CoNx@NC | Benzyl alcohol | Cs₂CO₃ / Toluene | 140 °C | 99% | rsc.org |
| Tungsten (W(phen)(CO)₄) | Benzyl alcohol | KOtBu / 1,4-dioxane | 130 °C | 90% (conversion) | chemrxiv.org |
| Phenalenyl-based (metal-free) | 1-Octanol | KOtBu / Toluene | 130 °C | Excellent yields (unspecified %) | rsc.org |
Exploration of Novel this compound Derivatives with Tunable Properties
A significant future direction involves the rational design and synthesis of novel derivatives of this compound to achieve specific, tunable properties. By modifying the core structure—for instance, by introducing different functional groups to the phenyl ring or altering the alkyl chains—researchers can fine-tune the molecule's electronic, optical, and physical characteristics.
Research has demonstrated the synthesis of this compound derivatives containing azo-linkages. researchgate.net These materials are of interest for applications in organic electronics and photonics. For example, the monomer 4-((2,5-dibromophenyl)diazenyl)-N,N-dioctylaniline has been copolymerized to create polymers with good thermal stability and optical band gaps suitable for electronic devices. researchgate.netresearchgate.net Other work has focused on creating dicyanovinyl-substituted azo dyes derived from this compound, which exhibit strong absorption in the visible spectrum, making them candidates for colorimetric sensors. mdpi.com The ability to control these properties through chemical synthesis opens the door to creating bespoke materials for targeted applications.
Table 3: Properties of Synthesized this compound Derivatives
| Derivative Name | Key Structural Feature | Measured Property | Value | Potential Application | Reference |
|---|---|---|---|---|---|
| Poly[N,N-dioctyl-4-(phenyldiazenyl)aniline-alt-9,9-dioctyl-9H-fluorene] (P1) | Azo-linked copolymer | Thermal Degradation (T5) | 338 °C | Thermally stable organic electronics | researchgate.net |
| Poly[N,N-dioctyl-4-(phenyldiazenyl)aniline-alt-3-octylthiophene] (P2) | Azo-linked copolymer | Optical Band Gap | 2.33 eV | Organic photovoltaics | researchgate.net |
| 4-N,N-dioctylamino-4′-dicyanovinylazobenzene (CR-528) | Dicyanovinyl azo dye | Absorption Maximum (λmax) | 528 nm (in ethanol) | Colorimetric sensors | mdpi.com |
| 4-N,N-dioctylamino-2′-nitro-4′-dicyanovinylazobenzene (CR-555) | Dicyanovinyl nitroazo dye | Absorption Maximum (λmax) | 555 nm (in ethanol) | Nonlinear optics, sensors | mdpi.com |
Advanced Applications in Nanotechnology and Biomedical Fields
The unique properties of this compound and its derivatives make them promising candidates for advanced applications in nanotechnology and the biomedical sector. biotech-asia.orgresearchgate.net In nanotechnology, the long octyl chains of this compound enhance solubility in organic solvents, facilitating its use in solution-processable organic electronics. ubu.ac.th Its derivatives have been incorporated into conjugated polymers used to form organic nanoparticles (ONPs) for applications like organic solar cells and fluorescent imaging. ubu.ac.thresearchgate.netrsc.org These nanoparticles can be formulated in eco-friendly water/alcohol dispersions, addressing toxicity concerns associated with traditional solvents. rsc.orgnih.gov
In the biomedical field, the development of nanoparticle-based systems for drug delivery, biosensing, and bioimaging is a major area of research. biomedpharmajournal.orgroutledge.commdpi.com Nanoparticles derived from this compound-containing polymers could be engineered as nanocarriers for targeted drug delivery, leveraging their tunable size and surface properties to improve drug bioavailability and reduce side effects. mdpi.compcbiochemres.comfrontiersin.org Furthermore, the fluorescent properties of some derivatives could be harnessed to create biosensors for detecting specific biomarkers or for use as contrast agents in advanced medical imaging. mdpi.commdpi.comnih.gov
Table 4: Potential Nanotechnology and Biomedical Applications for this compound Derivatives
| Application Area | Specific Role of this compound Derivative | Enabling Property | Related Research Field |
|---|---|---|---|
| Organic Electronics | Component in active layer of organic solar cells or OFETs. | Tunable electronic properties, solution processability. ubu.ac.th | Materials Science |
| Nanoparticles | Formation of stable, fluorescent conjugated polymer nanoparticles (CPNs). | High fluorescence intensity, photostability. researchgate.net | Nanotechnology |
| Biosensing | Active material in a fluorescent or colorimetric sensor to detect analytes. mdpi.com | Changes in optical properties upon binding to a target. | Diagnostics mdpi.com |
| Bioimaging | As a fluorescent probe or part of a nanoparticle contrast agent. pcbiochemres.com | Bright fluorescence, potential for targeting specific tissues. | Medical Imaging |
| Drug Delivery | Building block for polymeric nanocarriers designed to encapsulate therapeutic agents. researchgate.net | Biocompatibility, controlled release capabilities. nih.gov | Therapeutics |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N,N-Dioctylaniline?
This compound can be synthesized via iridium-catalyzed alkylation of aniline with alcohols, as demonstrated in protocols yielding high-purity products . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ (e.g., ¹H at 400 MHz, ¹³C at 101 MHz) to confirm substitution patterns and alkyl chain integrity .
- Mass Spectrometry : MALDI-TOF for molecular weight validation and structural confirmation .
- Elemental Analysis : To verify carbon, hydrogen, and nitrogen content .
Advanced: How does this compound function as an electron-donating group in dye-sensitized solar cells (DSSCs)?
In DSSCs, this compound serves as a donor moiety in dyes (e.g., LS-11), enhancing electron injection into semiconductor substrates. Methodological insights include:
- Computational Modeling : Density Functional Theory (DFT) to optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) .
- Electrochemical Analysis : Cyclic voltammetry to determine oxidation potentials and electron-donating capacity .
- Spectroscopic Evaluation : UV-Vis absorption and fluorescence emission spectra to assess light-harvesting efficiency and charge-transfer dynamics .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound-based systems?
Discrepancies often arise from approximations in computational models or unaccounted experimental variables. Strategies include:
- Parameter Refinement : Adjusting DFT functionals (e.g., hybrid vs. pure functionals) to better match experimental redox potentials or absorption maxima .
- Experimental Validation : Repeating synthesis under controlled conditions (e.g., inert atmosphere) to minimize side reactions .
- Cross-Validation : Comparing results with structurally analogous compounds (e.g., LS-44 and LS-45 dyes) to identify trends in steric/electronic effects .
Basic: What analytical techniques beyond NMR are critical for validating this compound derivatives?
- MALDI-TOF Mass Spectrometry : Confirms molecular ion peaks and purity, especially for large alkyl-substituted aromatics .
- Elemental Analysis : Validates stoichiometric ratios of carbon, hydrogen, and nitrogen .
- Chromatography : HPLC or GC-MS to detect and quantify byproducts or unreacted precursors .
Advanced: How does the alkyl chain length (e.g., octyl vs. methyl) in N,N-dialkylanilines impact their electronic and steric properties?
- Electronic Effects : Longer alkyl chains (e.g., octyl) enhance electron-donating capacity via inductive effects, lowering oxidation potentials compared to shorter chains (e.g., methyl) .
- Steric Effects : Bulky octyl groups reduce aggregation in dyes, improving solubility and interfacial charge transfer in DSSCs .
- Experimental Comparison : Contrast UV-Vis spectra and photovoltaic efficiencies of LS-11 (octyl) with dimethyl/diethyl analogs to quantify chain-length effects .
Advanced: What methodologies optimize the photovoltaic performance of this compound-containing dyes?
- Co-Sensitization : Pairing with complementary dyes to broaden absorption spectra .
- Electrolyte Engineering : Using iodine-free electrolytes (e.g., cobalt complexes) to reduce recombination losses .
- Device Fabrication : Atomic-layer deposition (ALD) of TiO₂ to enhance dye anchoring and electron transport .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
